molecular formula C16H11FN4O2S B2554222 EYA2 inhibitor 9987 CAS No. 1384864-80-5

EYA2 inhibitor 9987

カタログ番号 B2554222
CAS番号: 1384864-80-5
分子量: 342.35
InChIキー: DRXIKWHRYGIZNG-KEBDBYFISA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

EYA2 inhibitor 9987, also known as NCGC00249987, is a highly selective and allosteric inhibitor of the Tyr phosphatase activity of Eya2 . It specifically targets migration, invadopodia formation, and invasion of lung cancer cells .


Synthesis Analysis

The synthesis of EYA2 inhibitor 9987 involves the use of a novel allosteric small molecule inhibitor . This inhibitor crosses the blood-brain barrier and inhibits MYC, leading to decreased MB growth both in the flank and in the orthotopic site .


Molecular Structure Analysis

The crystal structure of the EYA2 ED in complex with NCGC00249987 reveals that it binds to an induced pocket distant from the active site . NCGC00249987 binding leads to a conformational change of the active site that is unfavorable for Mg 2+ binding .


Chemical Reactions Analysis

The inhibitor-bound form of EYA2 does not favor binding to Mg2+, which is indispensable for the Tyr phosphatase activity . This is because the inhibitor binding to the ED alters the conformation of residues critical for Mg2+ interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of EYA2 inhibitor 9987 are largely determined by its molecular structure. The inhibitor binds to an induced pocket distant from the active site, leading to a conformational change of the active site that is unfavorable for Mg 2+ binding .

科学的研究の応用

Allosteric Inhibition and Cancer Therapy

EYA2 inhibitors, including the EYA2 inhibitor 9987, have shown significant potential in cancer therapy. These inhibitors function allosterically, selectively inhibiting the phosphatase activity of EYA2, but not EYA3. This selective inhibition is crucial for the development of targeted anti-cancer drugs. In breast cancer cells, EYA2 phosphatase activity is integral for cell migration, invasion, and metastasis. Therefore, inhibiting this activity could hinder the progression of breast cancer and serve as a new therapeutic avenue (Krueger et al., 2014).

Targeting Glioblastoma Stem Cells

In glioblastoma stem cells, EYA2 has been identified as a novel therapeutic target. EYA2's phosphatase activity is pivotal for promoting mitotic spindle function and self-renewal in these cells. Inhibitors targeting this activity offer a selective therapeutic benefit for glioblastoma, a notoriously aggressive and difficult-to-treat form of brain cancer (Zhang et al., 2021).

Structural and Functional Insights for Lung Cancer

The structural analysis of EYA2 inhibitors has provided insights into their potential as anti-metastatic agents in lung cancer. Specific inhibitors bind to an induced pocket distant from the active site of EYA2, leading to a conformational change that inhibits phosphatase activity. This has been demonstrated to specifically target and hinder migration and invasion in lung cancer cells without affecting cell growth or survival (Anantharajan et al., 2019).

Inhibitor Discovery and Specificity

The discovery of specific small-molecule inhibitors for EYA2 phosphatase has opened up possibilities for their use as chemical probes or future anticancer drugs. These inhibitors exhibit specificity for EYA2 phosphatase and do not significantly inhibit other cellular phosphatases. Their role in Six1-mediated transcription and directing cells to repair DNA damage also suggests potential applications in sensitizing cancer cells to DNA damage-inducing therapies (Krueger et al., 2013).

作用機序

The mechanism of action of EYA2 inhibitor 9987 involves the inhibition of EYA2’s Tyr phosphatase activity . This is achieved through the binding of the inhibitor to an allosteric site, which changes the active site conformation of EYA2, consequently inhibiting EYA2’s Tyr phosphatase activity .

特性

IUPAC Name

3-fluoro-N-[(E)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4O2S/c17-12-4-1-3-11(9-12)15(22)21-20-10-13-5-6-14(23-13)24-16-18-7-2-8-19-16/h1-10H,(H,21,22)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXIKWHRYGIZNG-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC=C(O2)SC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CC=C(O2)SC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

EYA2 inhibitor 9987

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。